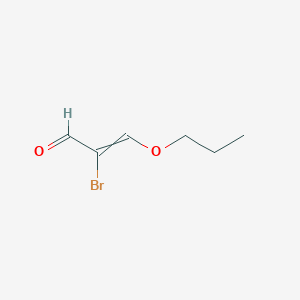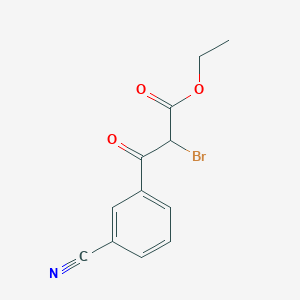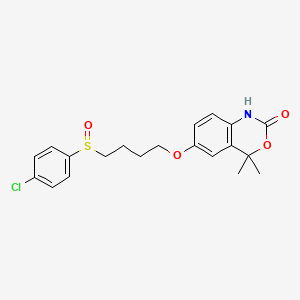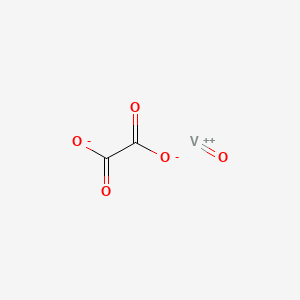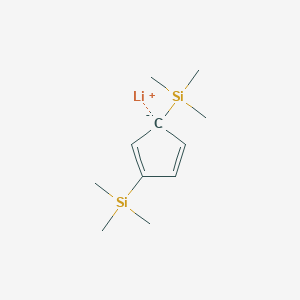
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is an organolithium compound that is widely used in organic synthesis. It is known for its unique reactivity and stability, making it a valuable reagent in various chemical transformations. The compound consists of a cyclopentadienyl ring substituted with two trimethylsilyl groups and a lithium cation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of 1,3-bis(trimethylsilyl)cyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The compound is typically produced in batch reactors, and the product is purified through techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium cation is replaced by other electrophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide include electrophiles such as alkyl halides, carbonyl compounds, and halogens. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted cyclopentadienyl derivatives, while addition reactions with carbonyl compounds can produce alcohols or ketones .
Applications De Recherche Scientifique
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, such as polymerization and cross-coupling reactions.
Material Science: It is used in the preparation of advanced materials, including organometallic complexes and polymers with unique properties.
Mécanisme D'action
The mechanism of action of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves the interaction of the lithium cation with the cyclopentadienyl ring. The lithium cation stabilizes the negative charge on the ring, allowing it to act as a nucleophile in various reactions. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity, used as a strong non-nucleophilic base.
Lithium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to its combination of a cyclopentadienyl ring with trimethylsilyl groups, providing both stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Propriétés
Numéro CAS |
56742-80-4 |
|---|---|
Formule moléculaire |
C11H21LiSi2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
Clé InChI |
SXWDPWLAZDXLID-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Acetamidophenyl)sulfonylamino]phenyl aniline](/img/structure/B8506878.png)
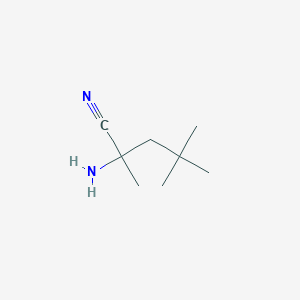
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
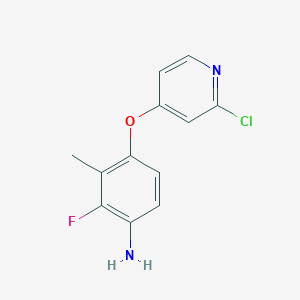
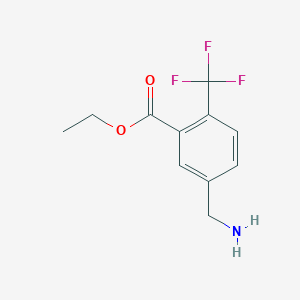
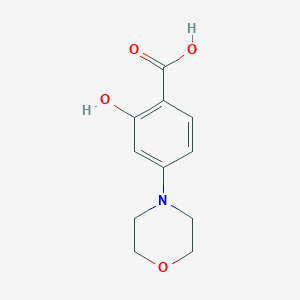
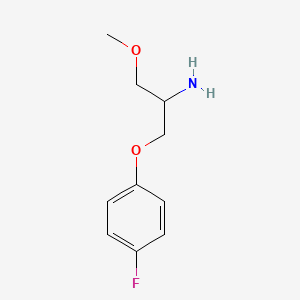
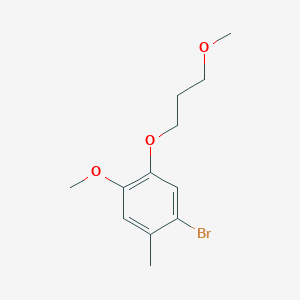
![Imidazo[1,2-a]pyridine,8-(4-chlorophenyl)-](/img/structure/B8506956.png)
